molecular formula C12H15ClN2O2 B8030641 N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine

N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine

Cat. No.: B8030641
M. Wt: 254.71 g/mol
InChI Key: SGXPUPUKGHDMHY-UHFFFAOYSA-N
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Description

N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine is a chemical compound characterized by its unique molecular structure, which includes a cyclopentanamine core attached to a 3-chloro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine typically involves multiple steps, starting with the preparation of the cyclopentanamine core This core can be synthesized through the hydrogenation of cyclopentanone

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: Formation of corresponding nitroso compounds or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted cyclopentanamines.

Scientific Research Applications

Chemistry: In chemistry, N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound may have potential biological applications, such as serving as a precursor for the synthesis of bioactive molecules or as a tool in biochemical studies.

Medicine: In the medical field, this compound could be explored for its therapeutic properties. Its structural similarity to other biologically active compounds may make it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexanamine

  • N-[(3-Chloro-4-nitrophenyl)methyl]cycloheptanamine

  • N-[(3-Chloro-4-nitrophenyl)methyl]cyclopropanamine

Uniqueness: N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine stands out due to its specific ring structure and the presence of both chloro and nitro groups, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(3-chloro-4-nitrophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-7-9(5-6-12(11)15(16)17)8-14-10-3-1-2-4-10/h5-7,10,14H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXPUPUKGHDMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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